2-methyl-4-phenylquinoline-3-carboxamide
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Overview
Description
2-methyl-4-phenylquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-methyl-4-phenylquinoline-3-carboxamide can be achieved through several methods. One common approach involves the cyclization of 2-aminoaryl ketones with phenylacetylenes in an ionic liquid medium, using zinc trifluoromethanesulfonate as a catalyst . Another method includes the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-methyl-4-phenylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using halogenated derivatives as intermediates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-methyl-4-phenylquinoline-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-4-phenylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the development of antibacterial agents.
Comparison with Similar Compounds
2-methyl-4-phenylquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:
2-phenylquinoline-4-carboxylic acid: Known for its histone deacetylase inhibitory activity.
4-hydroxyquinoline: Used in the synthesis of various bioactive compounds.
2-chloroquinoline-3-carbaldehyde: Utilized in the synthesis of quinoline-coumarin derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
143755-12-8 |
---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.3 |
Purity |
95 |
Origin of Product |
United States |
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